Ignosterol

説明

Contextualization of Ignosterol as a Fungal Sterol

Fungal cells, like other eukaryotic cells, contain sterols as essential components of their membranes, influencing fluidity, permeability, and the function of membrane-bound proteins. frontiersin.orglibretexts.org The primary sterol in most fungi is ergosterol (B1671047). nih.gov this compound, chemically known as ergosta-8,14-dienol, is a sterol intermediate in the ergosterol biosynthesis pathway. nih.govnih.gov It is not typically found in significant quantities in healthy, wild-type fungal cells. Instead, its accumulation is a hallmark of a dysfunctional sterol biosynthetic pathway. yeastgenome.orgyeastgenome.org Specifically, it accumulates when the enzyme C-14 sterol reductase, encoded by the ERG24 gene, is inhibited or absent. nih.govoup.com

Relationship of this compound to Ergosterol and Other Mycosterols

The biosynthesis of ergosterol is a complex, multi-step process starting from acetyl-CoA. A key intermediate in this pathway is lanosterol (B1674476). mdpi.com Following the formation of lanosterol, a series of enzymatic reactions, including demethylations, desaturations, and reductions, occur to produce the final product, ergosterol.

This compound emerges as a principal sterol when the conversion of intermediates is blocked at the C-14 reductase step. nih.govresearchgate.net This enzyme is responsible for reducing the double bond at the C-14 position. Inhibition of this step leads to the accumulation of this compound. frontiersin.orgnih.gov This makes this compound a direct precursor, under this inhibited condition, in a side-branch of the main ergosterol pathway. Other sterols can also accumulate depending on the specific enzyme that is inhibited. For example, inhibition of the sterol C-8 isomerase can lead to the accumulation of lichesterol. researchgate.net

Table 1: Comparison of Key Fungal Sterols

| Feature | This compound | Ergosterol | Lanosterol |

|---|---|---|---|

| Chemical Name | Ergosta-8,14-dien-3β-ol | Ergosta-5,7,22-trien-3β-ol | Lanosta-8,24-dien-3β-ol |

| Molecular Formula | C₂₈H₄₆O | C₂₈H₄₄O | C₃₀H₅₀O |

| Role in Fungi | Intermediate; accumulates upon ERG24 inhibition | Primary functional sterol of cell membranes | Initial sterol precursor in the pathway |

| Typical Abundance | Low to undetectable | High | Low (as an intermediate) |

Historical Perspective of this compound Discovery and Early Research

The study of this compound is intrinsically linked to the development and investigation of antifungal drugs, particularly the morpholine (B109124) class. Early research into the mode of action of fungicides like fenpropimorph (B1672530) and amorolfine (B1665469) revealed their ability to disrupt the ergosterol biosynthetic pathway. frontiersin.orgnih.govresearchgate.net Researchers in the 1980s and 1990s identified that these compounds specifically targeted enzymes such as C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2). frontiersin.org

This inhibition led to a depletion of ergosterol and a corresponding accumulation of "abnormal" sterols. Through analytical techniques, one of the major accumulating sterols was identified as this compound (ergosta-8,14-dienol). nih.govresearchgate.net Early studies constructed and analyzed yeast mutants, such as Saccharomyces cerevisiae with a disrupted ERG24 gene, to confirm these findings. These experiments demonstrated that such mutants accumulated this compound as their primary sterol. nih.govyeastgenome.org

Significance of this compound in Fungal Physiology and Metabolism Research

The study of this compound holds considerable significance for several areas of mycology and biochemistry.

Understanding Antifungal Mechanisms: The accumulation of this compound serves as a clear biomarker for the inhibition of C-14 sterol reductase. This has been crucial for elucidating the precise mechanism of action for morpholine antifungals and for screening new potential antifungal compounds targeting this enzyme. oup.comresearchgate.net The antifungal effect of these drugs is directly related to the specific inhibition of ergosterol formation and the subsequent buildup of intermediates like this compound. nih.gov

Investigating Membrane Function: Research on fungal strains that are forced to substitute this compound for ergosterol in their membranes provides a unique model to study the structural requirements for sterol function. Studies have shown that while some yeast mutants can survive with this compound as their main sterol under specific aerobic conditions, it often leads to altered membrane properties and increased susceptibility to other stresses. nih.govasm.org This suggests that while this compound can fulfill some of the bulk structural roles of ergosterol in the membrane, it is not a perfect substitute. researchgate.net

Exploring Fungal Metabolism and Stress Response: The forced accumulation of this compound has been shown to impact other physiological processes, including the response to iron deficiency. nih.gov Research into erg mutants that accumulate intermediates like this compound helps to uncover the complex interplay between sterol metabolism and other essential cellular pathways. nih.govnih.gov

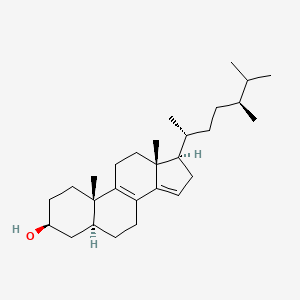

Structure

2D Structure

3D Structure

特性

CAS番号 |

23839-47-6 |

|---|---|

分子式 |

C28H46O |

分子量 |

398.7 g/mol |

IUPAC名 |

(3S,5S,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h12,18-22,24,29H,7-11,13-17H2,1-6H3/t19-,20+,21-,22-,24+,27-,28+/m0/s1 |

InChIキー |

ZWTGNSZOWCZDDE-BNYLYJPMSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

異性体SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

正規SMILES |

CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

同義語 |

ignosterol |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of Ignosterol

Central Role of the Ergosterol (B1671047) Biosynthesis Pathway

Ignosterol is not a typical product of fungal metabolism but rather an aberrant sterol that accumulates when the primary ergosterol biosynthesis pathway is disrupted. yeastgenome.orgoup.com This pathway is crucial for fungi as ergosterol is a vital component of their cell membranes, analogous to cholesterol in mammalian cells. oup.com The synthesis of ergosterol is a complex process involving numerous enzymatic steps, primarily occurring in the endoplasmic reticulum. frontiersin.orgyeastgenome.org Disruptions at specific points in this pathway, often due to genetic mutations or the action of antifungal agents, halt the production of ergosterol and lead to the buildup of intermediate compounds, including this compound (ergosta-8,14-dienol). frontiersin.orgresearchgate.net

The formation of this compound is a direct consequence of a blockage in the ergosterol pathway. The pathway proceeds from lanosterol (B1674476), which undergoes a series of demethylation, reduction, and desaturation reactions. uniprot.org One critical step is the C14-demethylation of lanosterol catalyzed by the enzyme ERG11, which produces intermediates like 4,4'-dimethyl-cholesta-8,14,24-triene-3-beta-ol. uniprot.org This molecule is the substrate for the C-14 reductase enzyme, encoded by the ERG24 gene. uniprot.org When the function of this C-14 reductase is inhibited, its substrate cannot be converted, leading to an alternative processing route that results in the formation and accumulation of this compound. frontiersin.orgasm.org

The accumulation of this compound is primarily linked to the dysfunction of two key enzymes in the late stages of the ergosterol biosynthesis pathway.

C14-Sterol Reductase, the protein product of the ERG24 gene, is a pivotal enzyme that reduces the C14=C15 double bond in sterol intermediates. uniprot.org Its action is essential for the synthesis of functional ergosterol.

Research Findings:

Genetic Disruption: Studies in Saccharomyces cerevisiae have shown that null mutations in the ERG24 gene lead to the accumulation of this compound as the principal sterol, with no detectable ergosterol. asm.orgnih.gov While initially thought to be lethal under aerobic conditions, it was discovered that erg24 mutants can remain viable on defined synthetic media, indicating that this compound can substitute for ergosterol's essential functions to a certain degree. yeastgenome.orgasm.org

Chemical Inhibition: ERG24 is a primary target for the morpholine (B109124) class of antifungal drugs, such as fenpropimorph (B1672530) (FEN). frontiersin.orgresearchgate.net Inhibition of ERG24 by these compounds blocks the ergosterol pathway, causing a depletion of ergosterol and a significant accumulation of this compound. frontiersin.orgresearchgate.net The observation that strains overexpressing ERG24 exhibit resistance to fenpropimorph confirms that the Erg24p enzyme is the principal target of this drug class. frontiersin.org

| Organism | Condition | Effect | Resulting Principal Sterol | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | ERG24 null mutation | Inactivation of C14-Sterol Reductase | This compound (ergosta-8,14-dienol) | asm.org |

| Candida albicans | Treatment with morpholine antifungals | Inhibition of C14-Sterol Reductase | This compound | oup.comfrontiersin.org |

| Saccharomyces cerevisiae | ERG24 overexpression | Increased C14-Sterol Reductase activity | Resistance to fenpropimorph | frontiersin.org |

C8-Sterol Isomerase, encoded by the ERG2 gene, is another critical enzyme in the pathway, responsible for converting the delta-8 double bond to a delta-7 double bond in a sterol intermediate, specifically changing fecosterol (B45770) into episterol. yeastgenome.orguniprot.org

Research Findings:

Genetic Disruption: Mutants lacking a functional ERG2 gene (erg2 null mutants) are viable but accumulate aberrant sterols and are considered ergosterol auxotrophs. yeastgenome.org

There is no defined, alternative metabolic pathway that intentionally produces this compound. Instead, its formation is the result of a metabolic diversion or shunt that occurs when the main ergosterol pathway is blocked. frontiersin.orgnih.gov When enzymes like ERG24 or ERG2 are inhibited, the accumulating upstream intermediates are acted upon by other, possibly less specific, enzymes, leading to the synthesis of non-standard sterols like this compound. This process can be considered a metabolic "overflow" into a non-productive branch. For instance, in Neurospora crassa, diagrams of the ergosterol pathway show dotted lines to represent such alternative routes that become active when the primary pathway is impaired. nih.gov

Enzymatic Steps Leading to this compound Accumulation

C14-Sterol Reductase (ERG24) Activity and Inhibition

Metabolic Fate and Downstream Processing of this compound in Organisms

Once produced, this compound is not typically processed further into other metabolites in the way that a normal pathway intermediate would be. The available research suggests that its primary metabolic fate is its incorporation into the fungal cell membrane, where it serves as a surrogate for the absent ergosterol. nih.govresearchgate.net

Studies have shown that this compound can sufficiently fulfill the essential structural roles of ergosterol to allow for cell viability and growth, particularly under specific laboratory conditions such as on defined synthetic media. asm.orgnih.gov This implies that this compound can integrate into the lipid bilayer and maintain the necessary membrane fluidity and integrity for cell function, albeit perhaps less effectively than ergosterol. In Saccharomyces cerevisiae, the accumulation of 24-methylene this compound in the plasma membrane has been observed as a result of pathway inhibition. researchgate.net The fact that this compound is not immediately toxic and can support growth suggests its fate is to be utilized as a structural component rather than being targeted for degradation or further enzymatic conversion. nih.gov

Accumulation Mechanisms of this compound as a Sterol Intermediate

This compound (ergosta-8,14-dienol) is a sterol intermediate that typically does not accumulate to significant levels in healthy eukaryotic cells. Its presence and accumulation are indicative of specific disruptions within the later stages of the ergosterol biosynthesis pathway, a critical metabolic route in fungi, or analogous sterol synthesis pathways in other organisms like plants. The accumulation is primarily a consequence of enzymatic inhibition or genetic defects that create a metabolic bottleneck.

The primary mechanism leading to the buildup of this compound is the functional loss or inhibition of the enzyme sterol Δ14-reductase , which is encoded by the ERG24 gene in yeast. nih.govpsu.edunih.govresearchgate.net This enzyme is responsible for reducing the double bond at the C-14 position of the sterol ring, a crucial step in converting intermediates into the final functional sterols, such as ergosterol in fungi. oup.com When Erg24p is inactive, its substrate, ergosta-8,14-dienol (this compound), accumulates as the pathway's end-product. nih.gov

A secondary enzymatic target that can lead to this compound accumulation is the sterol Δ8-Δ7 isomerase , encoded by the ERG2 gene. nih.govresearchgate.net This enzyme acts downstream of Erg24p, but its inhibition, particularly by certain chemical agents, also results in the accumulation of this compound and other Δ8-sterols. nih.govoup.com

Pharmacological Induction of this compound Accumulation

Certain classes of antifungal agents, most notably the morpholines, function by deliberately inducing the accumulation of this compound to disrupt fungal cell membrane integrity. nih.gov

Morpholine Antifungals : Compounds such as amorolfine (B1665469) and fenpropimorph are potent inhibitors of both sterol Δ14-reductase (Erg24p) and, to some extent, sterol Δ8-Δ7 isomerase (Erg2p). nih.govoup.comnih.gov Treatment of fungi with these agents leads to a significant decrease in ergosterol levels and a corresponding, dose-dependent buildup of this compound within the cell membrane. oup.comnih.govdrugbank.com This replacement of ergosterol with this compound alters membrane fluidity and permeability and disrupts the function of membrane-bound proteins, ultimately leading to growth inhibition or cell death. researchgate.net

Aminopiperidine Derivatives : Novel aminopiperidine compounds have also been identified as inhibitors of Erg24p. Treatment of Candida albicans with these derivatives results in the accumulation of abnormal sterols, including this compound, confirming their mechanism of action targets C-14 reduction. oup.com

Genetic Basis for this compound Accumulation

Genetic mutations in the genes encoding sterol biosynthetic enzymes are a direct cause of this compound accumulation. These findings are primarily derived from studies in model organisms like the yeast Saccharomyces cerevisiae and the pathogenic fungus Candida albicans.

In Saccharomyces cerevisiae, deletion or mutation of the ERG24 gene is not lethal under anaerobic conditions but prevents aerobic growth unless supplemented with ergosterol. nih.gov In aerobic conditions, erg24 mutants accumulate this compound as their primary sterol. nih.govpsu.edu Interestingly, suppressor mutations, such as fen1, can restore viability in erg24 mutants, demonstrating that yeast can, under certain genetic backgrounds, survive with this compound replacing ergosterol as the main membrane sterol. pnas.orgnih.govpnas.org

In Candida albicans, the situation is slightly different. While deletion of both copies of the ERG24 gene also leads to this compound accumulation, it is not lethal, though it does result in slower growth. nih.govresearchgate.net Unlike in S. cerevisiae, C. albicans erg24 mutants accumulate both this compound and a further metabolite, ergosta-8,14,22-trienol. nih.gov

Studies in the plant Arabidopsis thaliana show that a mutation in the FACKEL gene, a homolog of ERG24, also results in the accumulation of this compound and other abnormal sterols, leading to severe developmental defects. nih.gov

Research Findings on Sterol Profiles

The precise impact of enzymatic inhibition or gene deletion on the cellular sterol profile has been quantified in several studies. The accumulation of this compound is often accompanied by the depletion of ergosterol and changes in the relative amounts of other sterol intermediates.

The table below summarizes the sterol composition in wild-type and a mutant strain of Candida albicans, illustrating the direct impact of ERG24 gene disruption.

| Sterol Compound | Wild-Type (CAI4) % of Total Sterols | erg24Δ/Δ Mutant (NJ51) % of Total Sterols |

|---|---|---|

| Ergosterol | ~95% | 0% |

| This compound (Ergosta-8,14-dienol) | 0% | Present as a major sterol |

| Ergosta-8,14,22-trienol | 0% | Present in larger amounts than this compound |

| Ergosta-5,8,14,22-tetraenol | Trace | Trace |

Data adapted from studies on C. albicans ERG24 mutants. nih.gov

Chemical inhibition studies provide similar insights. Treatment of Neurospora crassa with the morpholine antifungal amorolfine (AMOR) drastically alters the sterol profile, leading to the accumulation of specific intermediates.

| Condition | Major Accumulated Sterols | End-Product Sterol |

|---|---|---|

| Wild-Type (Untreated) | Trace intermediates | Ergosterol |

| Wild-Type + AMOR | This compound, Ergosta-5,8,22-trienol | Ergosterol (depleted) |

Data derived from research on the effects of ergosterol biosynthesis inhibitors. frontiersin.orgfrontiersin.org

These accumulation mechanisms underscore the critical role of the sterol Δ14-reductase step in maintaining cellular homeostasis. The buildup of this compound, whether through genetic or chemical means, serves as a clear biomarker for the disruption of this essential pathway. nih.govfrontiersin.orgfrontiersin.org

Molecular and Cellular Implications of Ignosterol Presence

Role of Ignosterol in Fungal Cell Membrane Dynamics

The replacement of ergosterol (B1671047) with this compound and other precursors significantly alters the biophysical properties of the fungal cell membrane. researchgate.net Ergosterol plays a crucial role in regulating membrane fluidity and permeability, similar to cholesterol in mammalian cells. wikipedia.orgoup.com When its synthesis is inhibited, the resulting accumulation of abnormal sterols like this compound perturbs these finely-tuned membrane dynamics. researchgate.netseq.es

Influence on Membrane Fluidity and Permeability

The presence of this compound in place of ergosterol affects the packing of phospholipid acyl chains, leading to changes in membrane fluidity and permeability. nih.govfrontiersin.org Studies have shown that the depletion of ergosterol and subsequent accumulation of its precursors lead to increased membrane permeability. researchgate.netnih.gov This allows for the leakage of vital cytoplasmic components, such as potassium ions, sugars, and other metabolites. seq.es This increased permeability can also render the fungus more susceptible to certain chemical agents. seq.es In contrast, some research indicates that the deletion of the ERG11 gene in Candida albicans, which also disrupts sterol composition, leads to a reduction in plasma membrane fluidity. mdpi.com The precise effect on fluidity likely depends on the specific sterol profile that results from a particular enzyme inhibition.

Impact on Membrane Structure and Integrity

The structural integrity of the fungal plasma membrane is heavily dependent on its sterol composition. nih.govnih.gov Ergosterol provides the necessary rigidity and stability to the membrane. seq.es The accumulation of this compound, a Δ14 sterol, disrupts the normal membrane structure. nih.govcapes.gov.br Electron microscopy of Candida albicans cells treated with compounds that cause this compound accumulation reveals a partial disruption and aberrant appearance of the cell membrane. oup.comoup.com This structural perturbation makes the membrane more vulnerable to damage. researchgate.net Furthermore, the accumulation of this compound and depletion of ergosterol can lead to a significant increase in cell wall thickness and the formation of chitin (B13524) deposits, indicating a cellular response to compromised membrane integrity. nih.govdrfungus.org

Effects of this compound on Membrane-Bound Enzyme Activity

The altered membrane environment caused by this compound accumulation has a direct impact on the function of various membrane-bound enzymes. researchgate.netnih.gov The activity of these enzymes is often dependent on the specific lipid environment provided by ergosterol. nih.gov When ergosterol is depleted and replaced by precursors, the activity of enzymes associated with nutrient transport and chitin synthesis is altered. researchgate.net For instance, the accumulation of this compound (ergosta-8,14-dienol) in Saccharomyces cerevisiae has been shown to inhibit the uptake of glucose and pyridines. seq.es The disruption of ergosterol synthesis can also impair the function of membrane-bound ATPases. nih.gov This disruption of enzyme activity is a key component of the toxic effects observed when ergosterol synthesis is inhibited. researchgate.netseq.es

Cellular Processes Affected by Altered this compound Levels

The consequences of altered membrane composition extend beyond the membrane itself, affecting broader cellular processes that rely on proper membrane function, including vesicular transport and organelle biogenesis. frontiersin.orgmdpi.com

Vesicular Transport Pathways

Vesicular transport is a fundamental process for moving molecules between cellular compartments and is essential for secretion, endocytosis, and maintaining organelle identity. nih.govresearchgate.net This process involves the budding and fusion of membrane-bound vesicles, a mechanism that is sensitive to the lipid composition of the membranes. researchgate.netoup.com Sterols are transported between organelles through both vesicular and non-vesicular pathways. frontiersin.org Research on Saccharomyces cerevisiae mutants has shown that cells lacking the ERG24 gene, which accumulate this compound, exhibit decreased endocytosis. This suggests a direct link between the altered sterol profile and defects in vesicular trafficking pathways.

Vacuolar Biogenesis and Function

The fungal vacuole is a dynamic organelle involved in storage, degradation, osmoregulation, and ion homeostasis. asm.orgnih.gov Its biogenesis and function, particularly processes like vacuole fusion, are dependent on the integrity and composition of the vacuolar membrane. mdpi.com Ergosterol is not confined to the plasma membrane but is also a component of other organellar membranes, including vacuoles. mdpi.com Studies have demonstrated that the absence of cellular ergosterol affects vacuolar function. mdpi.com Mutants with defects in ergosterol metabolism have been noted to have impaired vacuolar fusion. mdpi.com Furthermore, genome-wide screens in yeast have identified genes involved in ergosterol biosynthesis as being important for proper vacuole morphology. asm.org The accumulation of abnormal sterols like this compound, coupled with the lack of ergosterol, likely disrupts the membrane dynamics necessary for the complex processes of vacuole formation and maintenance. mdpi.comasm.org

Data Summary

| Affected Parameter | Observed Effect | Fungal Species | Reference |

|---|---|---|---|

| Membrane Permeability | Increased | Saccharomyces cerevisiae, Candida albicans | researchgate.netseq.es |

| Membrane Structure | Disrupted, aberrant surface | Candida albicans | oup.comoup.com |

| Cell Wall | Thickness increased, chitin deposits | General | nih.govdrfungus.org |

| Nutrient Uptake | Inhibition of glucose and pyridine (B92270) uptake | Saccharomyces cerevisiae | seq.es |

| Endocytosis | Decreased | Saccharomyces cerevisiae | |

| Vacuolar Function | Impaired fusion and morphology | Saccharomyces cerevisiae, Candida albicans | mdpi.comasm.org |

Adaptation to Environmental Stressors

The presence and accumulation of specific sterols, including this compound, are closely linked to a fungus's ability to adapt to environmental stressors. Sterols are fundamental to the structure and function of cellular membranes, influencing their fluidity, permeability, and the activity of membrane-bound proteins. frontiersin.org Disruptions in the normal sterol profile, particularly the main fungal sterol, ergosterol, can trigger stress responses.

The accumulation of this compound is often a consequence of inhibited ergosterol biosynthesis, a situation that can be induced by chemical stressors like certain antifungal agents. nih.govcapes.gov.br For example, morpholine-class antifungals target enzymes such as C14-sterol reductase (ERG24) and C8-sterol isomerase (ERG2). nih.govoup.com Inhibition of these enzymes disrupts the normal biosynthetic pathway, leading to the buildup of abnormal sterol intermediates, including this compound (ergosta-8,14-dienol). nih.govresearchgate.net This alteration in membrane composition is itself a significant cellular stress.

Host-Pathogen Interactions (Fungal Pathogens)

In the context of host-pathogen interactions, the composition of the fungal cell membrane is a critical determinant of virulence and survival within the host. frontiersin.orgnih.gov The host environment presents numerous challenges to invading fungal pathogens, including oxidative stress from immune cells and nutrient limitation. exeter.ac.uk The ability of a fungus to maintain membrane integrity and function under these conditions is essential for its pathogenicity.

The accumulation of this compound, often induced by antifungal pressure, directly impacts the pathogen's viability. nih.govcapes.gov.br This buildup of what is considered an abnormal or toxic sterol disrupts the physical properties of the fungal membrane. nih.gov Research shows that the inhibition of the ergosterol pathway and the resulting accumulation of intermediates like this compound lead to changes in membrane permeability and fluidity. frontiersin.org This disruption can impair the function of essential membrane-bound enzymes and transport proteins, ultimately hindering fungal growth and proliferation within the host. frontiersin.org

For instance, treatment of Candida albicans with compounds that inhibit C-14 reductase (Erg24p) leads to the accumulation of this compound and is associated with the partial disruption of the cell membrane. oup.comnih.gov This damage to the primary barrier between the pathogen and its environment compromises the fungus's ability to withstand the host's defenses. nih.gov Therefore, the presence of this compound can be considered a marker of a compromised pathogen, whose membrane integrity and, consequently, its ability to successfully infect and persist within a host, are weakened. The therapeutic strategy behind antifungals that cause this compound to accumulate is precisely to create this state of vulnerability. capes.gov.brnih.gov

Cell Proliferation and Viability

The integrity of the ergosterol biosynthesis pathway is fundamental for fungal cell viability and proliferation. oup.com Ergosterol plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and function, which are essential for cell division and growth. oup.comseq.es The accumulation of this compound, an abnormal intermediate, at the expense of ergosterol, has a direct negative impact on these processes.

When enzymes in the ergosterol pathway like C-14 reductase are inhibited, the resulting depletion of ergosterol and accumulation of this compound lead to a cessation of growth. researchgate.net This inhibition of proliferation is a direct consequence of compromised membrane integrity. researchgate.netnih.gov Studies on Candida albicans treated with experimental antifungal agents have demonstrated a clear link between this compound accumulation, membrane disruption, and loss of viability. nih.govresearchgate.net

The fungicidal or fungistatic effect of these compounds is often concentration-dependent. capes.gov.br At sufficient concentrations, the disruption caused by this compound accumulation becomes irreversible, leading to cell death. capes.gov.br This underscores the critical importance of maintaining a correct sterol profile for fungal survival. The inability to synthesize ergosterol and the subsequent buildup of intermediates like this compound render the fungal cell nonviable. oup.com

Table 1: Research Findings on this compound Accumulation and its Effects

| Organism/System | Inducing Agent/Condition | Observed Effect | Implication | Reference(s) |

| Candida albicans | Aminopiperidine derivatives (inhibiting Erg24p) | Accumulation of this compound; partial disruption of the cell membrane. | Inhibition of proliferation and reduced viability. | oup.comnih.gov |

| Candida albicans | Amorolfine (B1665469) (inhibiting Δ14 reductase and Δ7,8 isomerase) | Accumulation of this compound and lichesterol; decreased ergosterol. | Compromised membrane integrity, fungicidal activity. | capes.gov.brresearchgate.net |

| Saccharomyces cerevisiae | Deletion of ERG24 or ERG2 gene | Accumulation of this compound. | Nonviable without normal sterols, indicating this compound cannot fully substitute for ergosterol. | oup.com |

| Candida albicans | Sila-analogue compound (inhibiting sterol reductase) | Accumulation of this compound (42.29% of total sterols). | Major effect on sterol reductase, leading to growth cessation. | researchgate.net |

Interaction of this compound with Other Membrane Components (e.g., Phospholipids (B1166683), Sphingolipids)

The functionality of a eukaryotic cell membrane relies on the complex and specific interactions between its lipid components, primarily sterols, phospholipids, and sphingolipids. nih.gov In fungi, ergosterol interacts with these other lipids to form domains with specific physical properties, often referred to as lipid rafts, which are crucial for organizing membrane proteins and signaling events. nih.govnih.gov

When this compound accumulates, it replaces ergosterol within the membrane bilayer, altering these critical lipid-lipid interactions. This compound differs structurally from ergosterol, notably in the placement of double bonds within the sterol ring system. This structural difference prevents it from fulfilling the same role as ergosterol in membrane organization. oup.com The precise interactions of this compound with surrounding phospholipids and sphingolipids are not as well-characterized as those of ergosterol. However, the accumulation of such "off-spec" sterols is known to disrupt the tight packing and ordering of lipid acyl chains that ergosterol typically promotes with saturated sphingolipids. frontiersin.org

This disruption leads to changes in fundamental membrane properties like fluidity and permeability. frontiersin.org The altered membrane environment can, in turn, affect the function of membrane-embedded proteins, which rely on a specific lipid environment for their correct conformation and activity. researchgate.net For instance, the accumulation of abnormal sterols due to the action of azole or morpholine (B109124) antifungals changes the membrane's physical state, which is the basis of their antifungal effect. nih.govcapes.gov.br While cells have mechanisms to adjust their lipid composition in response to such changes, the substantial accumulation of this compound indicates a state of severe membrane dysregulation that the cell cannot fully compensate for, ultimately affecting its viability. oup.com

Genetic and Enzymatic Regulation of Ignosterol Metabolism

Genes Encoding Enzymes Involved in Ignosterol Formation or Accumulation

The accumulation of this compound is primarily a consequence of mutations or dysregulation of specific genes within the ergosterol (B1671047) biosynthesis pathway. Several key ERG genes encode enzymes whose activities are crucial for the normal progression of this pathway, and their inactivation or altered function can directly or indirectly lead to the formation of this compound.

ERG24 Gene and C14-Sterol Reductase

The ERG24 gene encodes the enzyme C-14 sterol reductase (Erg24p), a critical component of the late ergosterol biosynthesis pathway. yeastgenome.orguniprot.org This enzyme is responsible for the reduction of the C14=C15 double bond in sterol intermediates. uniprot.org Specifically, Erg24p catalyzes the conversion of 4,4-dimethyl-cholesta-8,14,24-trienol to 4,4-dimethyl-cholesta-8,24-dienol. uniprot.org

Inactivation or mutation of the ERG24 gene leads to a blockage in the pathway, resulting in the accumulation of the abnormal sterol this compound (ergosta-8,14-dienol). yeastgenome.orgasm.orgexlibrisgroup.com In Saccharomyces cerevisiae, erg24 mutants accumulate this compound as their principal sterol, with no detectable ergosterol. asm.orgexlibrisgroup.com While initially considered essential for aerobic growth, it has been shown that erg24 null mutants can survive under specific aerobic conditions, indicating that this compound can, to some extent, substitute for ergosterol's functions. asm.orgexlibrisgroup.com The ERG24 gene is a known target of morpholine (B109124) antifungal drugs. yeastgenome.orgfrontiersin.org

ERG2 Gene and C8-Sterol Isomerase

The ERG2 gene encodes the C8-sterol isomerase (Erg2p), another key enzyme in the later stages of ergosterol biosynthesis. yeastgenome.orguniprot.org This enzyme catalyzes the isomerization of the delta-8 double bond to a delta-7 double bond in the sterol B-ring, a crucial step in converting fecosterol (B45770) to episterol. yeastgenome.orguniprot.orgrhea-db.org

Other Relevant ERG Genes in the Pathway

The ergosterol biosynthesis pathway is extensive, involving over 25 enzymes encoded by ERG genes. asm.org Several of these, while not directly producing this compound, are critical for the pathway's integrity, and their disruption can lead to the accumulation of various precursor sterols. These genes are broadly categorized as essential and non-essential for viability under normal conditions. mdpi.com

Key genes in the pathway leading to the substrates for Erg24p and Erg2p include:

ERG11 : Encodes lanosterol (B1674476) 14-α-demethylase, a cytochrome P450 enzyme that is the primary target of azole antifungal drugs. frontiersin.orgmdpi.com Its action precedes that of Erg24p. mdpi.com

ERG25, ERG26, ERG27 : These genes encode enzymes that form a complex for C-4 demethylation, another step in the conversion of lanosterol to zymosterol (B116435). mdpi.comnih.gov

ERG6 : Encodes C-24 sterol methyltransferase, which methylates zymosterol to produce fecosterol, the substrate for Erg2p. mdpi.com Mutants in erg6 accumulate sterols lacking C-24 methylation. mdpi.com

ERG3, ERG5 : These genes encode a C-5 desaturase and a C-22 desaturase, respectively, which act in the final steps of ergosterol synthesis. nih.govnih.gov

Disruptions in any of these genes can alter the sterol profile of the cell. The accumulation of specific intermediates depends on the particular enzymatic step that is blocked.

Transcriptional and Post-Transcriptional Regulation of ERG Genes Influencing this compound

The expression of ERG genes is a highly regulated process, ensuring that sterol production is attuned to the cell's metabolic state and environmental conditions. This regulation occurs primarily at the transcriptional level and is influenced by a variety of factors, including the availability of key molecules like sterols, oxygen, and iron.

Role of Regulatory Factors (e.g., Upc2p, Ecm22)

In Saccharomyces cerevisiae, the primary transcriptional regulators of ERG genes are the paralogous zinc cluster transcription factors, Upc2p and Ecm22p. csic.esmdpi.com These proteins bind to specific DNA sequences known as sterol regulatory elements (SREs) found in the promoter regions of many ERG genes. csic.esnih.gov

Upc2p and Ecm22p : Both transcription factors are involved in the basal and induced expression of ERG genes. mdpi.comnih.gov Under normal conditions, Ecm22p is more abundant at ERG promoters, maintaining a basal level of transcription. csic.es However, when cellular sterol levels are depleted, for instance by treatment with azole antifungals, Upc2p becomes the primary activator. csic.esmdpi.com Ergosterol itself acts as a negative regulator by binding to the C-terminal domain of Upc2p, sequestering it in the cytoplasm. mdpi.comcsic.es Upon sterol depletion, Upc2p is released, translocates to the nucleus, and strongly activates the transcription of ERG genes. mdpi.comresearchgate.net Deletion of UPC2 and ECM22 leads to a significant reduction in ergosterol levels and an altered sterol profile. mdpi.com In Candida albicans, a single ortholog, Upc2p, performs this regulatory function and is a key factor in azole drug resistance. mdpi.comasm.org

The activity of these transcription factors directly impacts the levels of enzymes like C14-sterol reductase (Erg24p) and C8-sterol isomerase (Erg2p), thereby influencing the potential for this compound accumulation if the pathway is otherwise compromised.

Environmental Factors Influencing Gene Expression (e.g., Oxygen, Iron)

The expression of ERG genes and, consequently, the production of ergosterol and its intermediates, is also modulated by environmental cues.

Oxygen : The ergosterol biosynthesis pathway is oxygen-dependent, with several enzymatic steps requiring molecular oxygen. frontiersin.orgnih.gov Key enzymes like Erg1p, Erg3p, Erg5p, Erg11p, and Erg25p all rely on oxygen. frontiersin.orgnih.gov Hypoxia (low oxygen) limits ergosterol production, which in turn acts as a signal to activate Upc2p and Ecm22p, leading to the upregulation of ERG genes to compensate for the reduced enzyme efficiency. nih.govcsic.esnih.gov

Iron : Iron is another critical cofactor for several enzymes in the ergosterol pathway, including the hemoproteins Erg11p and Erg5p, and the di-iron enzymes Erg25p and Erg3p. mdpi.comcsic.esnih.gov Iron deficiency can therefore limit the rate of ergosterol synthesis. csic.es This scarcity leads to a complex regulatory response. The transcription factors Upc2p and Ecm22p are responsible for activating ERG gene expression during iron deficiency. csic.esnih.gov Conversely, the heme-dependent factor Hap1 can repress ERG genes under these conditions. csic.esnih.gov This dual regulation allows for a fine-tuning of the pathway to prevent the buildup of toxic intermediates during adaptation to low-iron environments. csic.es For example, under iron-limited conditions, the expression of ERG11, ERG1, and ERG2 has been observed to be downregulated. mdpi.com

This intricate regulatory network ensures that the production of sterols is tightly coupled to the availability of essential resources, with significant implications for the accumulation of alternative sterols like this compound when the pathway is genetically or environmentally perturbed.

Occurrence and Distribution of Ignosterol in Biological Systems

Prevalence in Fungal Species

Ignosterol is not a final end-product of sterol synthesis in most fungi but rather an intermediate. bibliotekanauki.pl Its accumulation is a noted phenomenon across a range of fungal species, particularly when the ergosterol (B1671047) biosynthesis pathway is disrupted. This disruption can occur due to mutations in specific genes, such as ERG24, which encodes for the enzyme C-14 sterol reductase, or through the inhibitory action of certain antifungal compounds like morpholines (e.g., amorolfine (B1665469) and fenpropimorph). nih.govcapes.gov.brnih.gov These inhibitors specifically target the C-14 sterol reductase and/or the C-8,7 sterol isomerase, leading to a buildup of this compound in the fungal cell membrane. capes.gov.brdrfungus.orgresearchgate.net The accumulation of these unnatural sterols can alter membrane properties and is a key mechanism of action for this class of antifungals. researchgate.net

Table 1: Fungal Genera and Conditions Leading to this compound Accumulation

| Fungal Genus | Condition for this compound Accumulation | Key Enzyme/Gene Affected | Reference |

|---|---|---|---|

| Saccharomyces | Genetic disruption (gene deletion) or chemical inhibition (fenpropidin) | C-14 sterol reductase (ERG24) | researchgate.netnih.govcsic.es |

| Candida | Genetic disruption (gene deletion) or chemical inhibition (amorolfine) | C-14 sterol reductase (ERG24) | nih.govmdpi.comoup.com |

| Neurospora | Chemical inhibition (amorolfine) | Ergosterol biosynthesis pathway | frontiersin.org |

| Aspergillus | Pathway exists; accumulation implied via inhibition by compounds like o-vanillin affecting ergosterol synthesis. | Ergosterol biosynthesis pathway | mdpi.comresearchgate.net |

Saccharomyces : In the model yeast Saccharomyces cerevisiae, this compound (ergosta-8,14-dienol) accumulates as the primary end-product of the sterol pathway in strains with a disrupted ERG24 gene, which encodes the C-14 sterol reductase. nih.gov Studies have shown that these mutant cells can grow under specific conditions, suggesting that this compound itself is not overtly toxic to the yeast membranes. nih.gov Treatment of S. cerevisiae with the inhibitor fenpropimorph (B1672530), which targets the C-14 reductase, also results in the accumulation of this compound. seq.es Furthermore, research has detected this compound in iron-sufficient wild-type S. cerevisiae cells, indicating it can be present at basal levels under normal physiological conditions, though its presence was absent in certain mutant strains (hap1Δ), suggesting a link to specific regulatory pathways. csic.es

Candida : In the pathogenic yeast Candida albicans, this compound accumulation is a known consequence of disruptions in the ergosterol pathway. mdpi.com Deletion of the ERG24 gene in C. albicans leads to the production of this compound as a major sterol. nih.gov Additionally, the application of morpholine (B109124) antifungal agents, such as amorolfine, inhibits C-14 reductase and causes this compound to build up within the fungal cell membrane. capes.gov.brdrugbank.com This accumulation is a key part of the drug's antifungal mechanism. drfungus.org

Neurospora : In the filamentous fungus Neurospora crassa, treatment with the antifungal drug amorolfine has been shown to result in the accumulation of this compound. frontiersin.org This finding is consistent with the drug's known mechanism of inhibiting the ergosterol biosynthesis pathway at the C-14 reductase step. frontiersin.org

Aspergillus : While direct measurement of this compound accumulation in Aspergillus species is less commonly cited, the ergosterol biosynthesis pathway, of which this compound is an intermediate, is well-established in this genus. mdpi.com For instance, in Aspergillus fumigatus, orthologs of the enzymes involved in this part of the pathway exist. mdpi.com The growth of Aspergillus flavus is inhibited by compounds that disrupt the cell membrane by affecting ergosterol content, implying that intermediates like this compound would be modulated. researchgate.net

Presence in Plant Systems

While primarily discussed in the context of fungi, sterols structurally related to this compound have been identified in plants under specific genetic conditions. In the plant Arabidopsis thaliana, mutations in the FACKEL (FK) gene, which encodes a C-14 sterol reductase, lead to embryonic patterning defects. nih.gov Analysis of these mutants revealed the accumulation of several novel 8,14-diene sterols. This accumulation of abnormal sterols due to a C-14 reductase mutation is directly analogous to the accumulation of this compound in yeast mutants lacking a functional ERG24 gene. nih.gov This suggests that a block in the sterol biosynthetic pathway at the C-14 reduction step results in a similar biochemical outcome in both fungal and plant kingdoms.

Comparative Analysis of this compound in Different Organisms

The occurrence of this compound is consistently linked to the inhibition or genetic knockout of the C-14 sterol reductase enzyme across different life kingdoms.

In Fungi : In both yeast (Saccharomyces cerevisiae, Candida albicans) and filamentous fungi (Neurospora crassa), this compound accumulation is a hallmark of a blocked ergosterol biosynthesis pathway. nih.govnih.govfrontiersin.org The primary cause is either a mutation in the ERG24 gene or chemical inhibition by morpholine antifungals. nih.govnih.gov Research in S. cerevisiae suggests that this compound can substitute for the bulk functions of ergosterol in the membrane to a degree that allows for growth under certain conditions. nih.govresearchgate.net However, the sterol profile can differ slightly between species; for example, the C. albicans erg24 mutant produces significant amounts of ergosta-8,14,22-trienol in addition to this compound, a sterol not found in the corresponding S. cerevisiae mutant. nih.gov

In Plants : In Arabidopsis thaliana, the accumulation of similar 8,14-diene sterols is tied to a mutation in a homologous C-14 sterol reductase gene. nih.gov The consequence in plants is severe, leading to defects in embryonic development, highlighting the critical role of proper sterol composition for complex multicellular patterning. nih.gov

The fundamental biochemical event—the accumulation of a Δ8,14 sterol when C-14 reductase is non-functional—is conserved. However, the ultimate physiological consequence differs, reflecting the distinct roles of sterols in the life cycles of fungi versus plants. In fungi, this phenomenon is often exploited for antifungal therapy, whereas in plants, it serves as a model for understanding the developmental roles of specific sterols.

Advanced Analytical Methodologies for Ignosterol Research

Extraction Techniques for Sterol Profiling from Biological Matrices

The initial and critical step in analyzing Ignosterol from biological samples, such as yeast or fungal cells, is the efficient extraction of lipids. Sterols are typically found within a complex mixture of other lipids, requiring robust extraction and purification protocols.

A widely used method involves the saponification of the sample. This process utilizes a strong alkaline solution, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), and heat (e.g., 90°C for 2 hours). oup.com Saponification breaks down saponifiable lipids (like triglycerides) into simpler molecules, leaving the non-saponifiable lipids (NSLs), including sterols like this compound, intact. Following saponification, the NSLs are extracted from the aqueous mixture using a non-polar solvent, such as petroleum ether or n-hexane. oup.com The organic fractions are then combined and the solvent is evaporated, often under a stream of nitrogen, to concentrate the sterol-containing residue. oup.comresearchgate.net

Another common approach is a modified Bligh/Dyer procedure , a liquid-liquid extraction method that uses a specific ratio of chloroform, methanol (B129727), and water to partition lipids from other cellular components. nih.gov To ensure accurate quantification and to account for any loss during the extraction process, deuterated sterol standards are often added to the biological sample before extraction begins. nih.gov The choice of extraction technique can be tailored depending on the specific biological matrix and the analytical goals. nih.gov For instance, in analyzing sterols from yeast, cells are typically harvested by centrifugation and washed before the addition of the saponification solution. oup.com

Chromatographic Separation Methods for this compound

Once extracted, the complex mixture of sterols must be separated to isolate and quantify individual compounds like this compound. Chromatography is the cornerstone of this separation process.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating sterols. The separation is typically achieved on a reverse-phase C18 column. nih.govresearchgate.net A mobile phase consisting of a gradient of solvents, such as methanol and water or a mixture of n-hexane, tetrahydrofuran, and 2-propanol, is used to elute the different sterols from the column at different times based on their polarity. nih.govmdpi.com For instance, one method used a mobile phase of 0.2% acetic acid in 84% (vol/vol) methanol at a flow rate of 0.2 ml/min to achieve separation. oup.com The separated compounds are then passed to a detector for identification and quantification. nih.gov HPLC is valued for its ability to handle complex mixtures and provide precise quantification when coupled with appropriate detectors. mdpi.com

Gas Chromatography (GC), often coupled with a flame-ionization detector (FID) or a mass spectrometer (MS), is another primary method for sterol analysis. For GC analysis, sterols may be derivatized, such as through acetylation, to improve their volatility and chromatographic behavior. asm.org The separation occurs in a capillary column, such as an SE30 column. asm.org The retention time of a compound is a key identifier. To improve accuracy, an internal standard like cholesterol is often used, and the retention times of other sterols are reported as a relative retention time (RRT) compared to the standard. asm.orgasm.org In one study analyzing sterols in a mutant strain of Saccharomyces cerevisiae, this compound was identified as the principal sterol with a relative retention time of 1.57 (compared to cholesterol). asm.org

Table 1: Example GC and HPLC Conditions for Sterol Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Finding for this compound | Reference |

|---|---|---|---|---|---|

| GC | Capillary column (SE30) | Not specified | Flame-Ionization Detector (FID) | Identification of this compound based on relative retention time. | asm.org |

| GC-MS | Not specified | Helium | Mass Spectrometer (MS) | This compound was the principal sterol in mutant yeast, with RRT of 1.57. | asm.org |

| HPLC | XTerra RP18 (50 x 2.1 mm) | 0.2% acetic acid in 84% methanol | Mass Spectrometer (Q-TOF MS) | Detected accumulation of predicted this compound in treated C. albicans. | oup.com |

| HPLC | Reverse-phase C18 | Binary gradient of methanol and water | Mass Spectrometer (QTRAP MS) | General method for resolving multiple sterols in biological matrices. | nih.gov |

Thin Layer Chromatography (TLC) is a versatile and rapid method often used for the initial qualitative analysis of non-saponifiable lipids. sigmaaldrich.comwikipedia.org In this technique, the extracted lipid mixture is spotted onto a silica (B1680970) gel plate, which acts as the stationary phase. oup.com The plate is then developed in a chamber containing a solvent system, such as benzene (B151609) and ethyl acetate (B1210297) (e.g., in a 9:1 ratio), which serves as the mobile phase. oup.com As the solvent moves up the plate via capillary action, it separates the compounds based on their polarity and affinity for the silica gel. khanacademy.org TLC analysis has been effectively used to demonstrate the inhibition of ergosterol (B1671047) production and the corresponding accumulation of its precursors, including this compound, in fungi treated with certain antifungal compounds. oup.comnih.gov

Gas Chromatography (GC)

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric methods are employed for the definitive identification and structural elucidation of the compounds.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for identifying sterols. asm.org MS analysis provides the mass-to-charge ratio (m/z) of the parent molecule, which for this compound is m/z 398. psu.edu This allows for a preliminary identification based on molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, the parent ion of interest (e.g., m/z 398 for this compound) is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity. psu.edu For example, the identity of this compound accumulating in Candida albicans after treatment with an antifungal agent was predicted based on its molecular weight determined from the LC-MS/MS spectrum. oup.comoup.com This high level of specificity and sensitivity makes MS and MS/MS indispensable tools in modern sterol research. nih.gov

UV Spectroscopy

Ultraviolet (UV) spectroscopy is an analytical technique employed for the qualitative and quantitative analysis of various chemical compounds. upi.edu The fundamental principle of this method lies in a molecule's ability to absorb UV radiation, which causes the excitation of electrons to higher energy orbitals. upi.edu For qualitative purposes, the unique absorption spectrum of a compound can serve as a fingerprint, although similarities in spectra among different molecules can sometimes limit its reliability for identification when used alone.

Quantitatively, UV spectroscopy is highly effective and relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the absorbing substance in a solution. The law is expressed as A = εcl, where A is absorbance, ε is the molar absorptivity (a constant specific to the molecule), c is the concentration, and l is the path length of the cuvette. To determine the concentration of an unknown sample, a calibration curve is typically generated by plotting the absorbance values of several standard solutions of known concentrations. zenodo.org

While direct UV spectroscopic analysis of this compound is not extensively detailed, the technique is utilized in the study of compounds that influence its metabolic pathway. For instance, a validated UV spectroscopy method was developed for the estimation of Amorolfine (B1665469), a morpholine (B109124) antifungal drug. zenodo.org Amorolfine's mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, leading to the accumulation of this compound in the fungal cell membrane. zenodo.org The method for Amorolfine established a wavelength of maximum absorbance (λmax) at 219 nm and demonstrated linearity in the concentration range of 05–30 μg/ml, allowing for its accurate quantification in bulk and formulation forms. zenodo.org Such methods are crucial for studying the agents that alter fungal metabolic states and lead to the production of intermediates like this compound.

Advanced Techniques (e.g., LC/Q-Tof MS)

Advanced analytical methods are indispensable for the precise identification and structural elucidation of sterols within complex biological matrices. Among these, the hyphenated technique of Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-Tof MS) has proven to be a powerful tool in this compound research. researchgate.netoup.com This method combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a Q-Tof mass spectrometer, enabling the detection and identification of specific metabolites like this compound in fungal extracts. oup.com

Research on the effects of novel aminopiperidine derivatives on Candida albicans has effectively utilized LC/Q-Tof MS to probe the ergosterol biosynthesis pathway. oup.comnih.gov In these studies, non-saponifiable lipids (NSLs) were extracted from yeast cells and analyzed. The results of the LC/Q-Tof MS analysis revealed that treatment with an aminopiperidine derivative, referred to as Compound 1b, led to the accumulation of abnormal sterols, including a compound predicted to be this compound. researchgate.netoup.com This accumulation is a known characteristic of C. albicans mutants with a deleted ERG24 gene, strongly suggesting that the compound inhibits the C-14 reductase enzyme (Erg24p). oup.comnih.gov

The specific parameters for such an analysis involve a multi-step process from sample preparation to instrumental analysis.

Table 1: LC/Q-Tof MS System Parameters for Fungal Sterol Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Yeast cells undergo saponification with KOH in an ethanol solution, followed by extraction of non-saponifiable lipids into petroleum ether. oup.com |

| LC System | An Agilent HP1100 system or equivalent. oup.comoup.com |

| Mass Spectrometer | Q-TOF Ultima API quadrupole time-of-flight hybrid mass spectrometer. oup.comoup.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI). oup.comoup.com |

| Column | XTerra RP18 (50 × 2.1 mm i.d., 3.5 μm particle size). oup.comoup.com |

| Mobile Phase | 0.2% acetic acid in 84% (vol/vol) methanol. oup.comoup.com |

| Flow Rate | 0.2 ml/min. oup.comoup.com |

This methodology provides high sensitivity and mass accuracy, which is critical for differentiating between structurally similar sterol intermediates and confirming the presence of this compound in response to genetic or chemical disruption of the fungal metabolic pathway. oup.comtandfonline.com

Quantitative Analysis and Standardization

The quantitative analysis of this compound and related metabolites is essential for understanding the dynamics of fungal metabolism and the potency of antifungal agents. Analytical methods must be standardized to ensure accuracy, precision, and reproducibility.

UV spectroscopy serves as a foundational technique for quantitative analysis based on the Beer-Lambert law. For a substance to be quantified, a validated method is required, which typically involves establishing parameters such as linearity, accuracy, and precision. zenodo.org A calibration curve, plotting absorbance versus a series of known concentrations, is fundamental to this process, allowing the concentration of the target analyte in an unknown sample to be determined from its absorbance. zenodo.org The high sensitivity of UV spectroscopy makes it suitable for quantifying substances at low concentrations.

For more complex mixtures or when higher specificity is required, chromatographic and mass spectrometric techniques are employed. Gas chromatography with a flame ionization detector (GC-FID) is a standard method used for the quantitative phytochemical analysis of various compounds, including steroids, in fungal extracts. jddtonline.info Metabolomic approaches, which aim to measure the complete set of small-molecule metabolites, offer comprehensive quantitative insights into the activities of fungal enzymes. ijpsjournal.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are central to metabolomics and can be used for both targeted and untargeted analysis. nih.gov In targeted analysis, specific, known metabolites are quantified, often using stable isotope-labeled internal standards in a method known as isotope dilution mass spectrometry (IDMS) for the highest precision. ijpsjournal.com

While a specific, universally adopted standard for this compound quantification is not prominently documented, the principles for its quantification would follow these established analytical practices. A standardized reference material for this compound would be necessary for creating calibration curves to ensure accurate quantification across different laboratories and studies.

Application of Analytical Methods in Investigating Fungal Metabolic States

Analytical methodologies are critically applied to investigate the metabolic state of fungi, particularly in response to genetic modifications or exposure to antifungal compounds. nih.govnih.gov The study of the ergosterol biosynthesis pathway is a prime example where these techniques reveal the mechanism of action of antifungal drugs and the metabolic consequences for the fungus. researchgate.netnih.gov

The accumulation of this compound is a significant biomarker for the disruption of a specific step in ergosterol synthesis. Research has shown that antifungal agents like Amorolfine and novel aminopiperidine derivatives inhibit enzymes in this pathway, leading to altered sterol profiles. zenodo.orgoup.com LC/Q-Tof MS has been instrumental in demonstrating this effect. When Candida albicans is treated with certain antifungal compounds, this advanced analytical method detects a decrease in ergosterol and a corresponding accumulation of this compound. researchgate.netoup.com This finding provides direct evidence that the drug's target is the C-14 reductase enzyme (Erg24p), as the buildup of its substrate (this compound) is the expected outcome of its inhibition. oup.com

Metabolomics provides a snapshot of an organism's physiological condition at a specific moment. plos.org The application of these analytical tools allows researchers to monitor dynamic changes in metabolic networks. nih.govnih.gov For example, analyzing the sterol profile of fungal mutants with specific gene deletions (e.g., erg2 or erg24) reveals the functional role of these genes. nih.gov Deletion of erg24 in C. albicans leads to the accumulation of this compound, a metabolic state that can be clearly identified using LC/Q-Tof MS. oup.com This approach connects a specific genotype to a distinct metabolic phenotype, enhancing the understanding of fungal physiology and identifying potential targets for new antifungal therapies.

Table 2: Investigating Fungal Metabolic States with Analytical Methods

| Fungal State | Analytical Method | Key Finding | Implication |

|---|---|---|---|

| Candida albicans treated with Compound 1b (aminopiperidine derivative) | LC/Q-Tof MS | Accumulation of predicted this compound. researchgate.netoup.com | Inhibition of the C-14 reductase (Erg24p) step in the ergosterol pathway. oup.comnih.gov |

| Candida albicans treated with Amorolfine | UV Spectroscopy (of Amorolfine) & other methods | Depletion of ergosterol and accumulation of this compound. zenodo.org | Inhibition of Δ14-sterol reductase and Δ8-Δ7-sterol isomerase. zenodo.org |

Comparative Biochemical Analysis of Sterol Metabolism

Distinction between Fungal Ergosterol (B1671047) Pathway (Including Ignosterol) and Mammalian Cholesterol Biosynthesis

The biosynthetic pathways of sterols in fungi and mammals, while sharing a common ancestral origin, have diverged to produce structurally and functionally distinct primary sterols: ergosterol in fungi and cholesterol in mammals. Both pathways originate from the same precursor, acetyl-CoA, and follow the mevalonate (B85504) pathway to synthesize the 30-carbon intermediate, squalene (B77637). The initial cyclization of squalene epoxide into lanosterol (B1674476) is also a shared step. However, from lanosterol onwards, the pathways diverge significantly, involving different enzymatic reactions that result in unique end products. oup.comfrontiersin.org

The mammalian pathway to cholesterol is a reductive process focused on demethylation and double bond rearrangement. In contrast, the fungal pathway to ergosterol includes additional modification steps. A key distinction is the introduction of a methyl group at the C-24 position of the sterol side chain, a reaction catalyzed by the fungal-specific enzyme sterol C-24 methyltransferase (Erg6p), which has no counterpart in mammals. nih.govnih.gov This C-24 methylation is a critical step that sets ergosterol apart from cholesterol.

Furthermore, the ergosterol pathway involves several unique desaturation and reduction reactions. These include the action of a C-22 desaturase (Erg5p) and a C-7 desaturase (Erg3p), which introduce double bonds at positions C-22 and C-7, respectively. oup.com These modifications, combined with the C-24 methyl group, give ergosterol its characteristic structure: a tetracyclic ring with a hydroxyl group at C-3, double bonds at C-5 and C-7 in the B-ring, and a C-22 double bond and C-24 methyl group in the side chain. oup.comnih.gov

This compound (ergosta-8,14-dien-3β-ol) is a sterol intermediate within this complex fungal pathway. frontiersin.orgpsu.edu It is not a final product but rather accumulates under specific conditions, particularly when the enzyme C-14 reductase (encoded by the ERG24 gene) is inhibited or absent. frontiersin.orgoup.comoup.com Inhibition of this enzyme, as well as the C-8 sterol isomerase (Erg2p), disrupts the normal biosynthetic flow, leading to a buildup of this compound and other abnormal sterols. frontiersin.orgnih.gov This accumulation highlights its position as a substrate in the later stages of ergosterol synthesis, specifically in the steps involving the modification of the sterol nucleus. oup.comoup.com

The table below summarizes the key enzymatic differences in the late stages of fungal ergosterol and mammalian cholesterol biosynthesis.

| Enzyme/Process | Fungal Ergosterol Pathway | Mammalian Cholesterol Pathway | Significance of Difference |

|---|---|---|---|

| C-24 Methylation | Present (Catalyzed by Erg6p/SMT) | Absent | Adds a methyl group to the side chain, a key structural feature of ergosterol. nih.govacs.org |

| C-14 Demethylation | Present (Catalyzed by Erg11p/CYP51) | Present (Catalyzed by CYP51) | A conserved step, but a major target for azole antifungal drugs in fungi. mdpi.comwikipedia.org |

| C-14 Reduction | Present (Catalyzed by Erg24p) | Present | Inhibition in fungi leads to the accumulation of intermediates like This compound . frontiersin.orgoup.com |

| C-7 Desaturation | Present (Catalyzed by Erg3p) | Present | Creates the Δ5,7-diene system characteristic of ergosterol. oup.com |

| C-22 Desaturation | Present (Catalyzed by Erg5p) | Absent | Introduces a double bond in the side chain, contributing to membrane rigidity. oup.comacs.org |

| C-24 Side Chain Reduction | Present (Catalyzed by Erg4p) | Absent | The final step in forming the ergosterol side chain. mdpi.com |

Evolutionary Aspects of Sterol Diversity Across Eukaryotic Kingdoms

The synthesis of sterols is a hallmark of eukaryotes, with evidence suggesting the capacity was present in the Last Eukaryotic Common Ancestor (LECA). nsf.govpreprints.org The evolutionary history of sterol biosynthesis is complex, marked by gene gain, loss, and horizontal gene transfer events that have led to the vast diversity of sterol structures seen today. oup.com While eukaryotes are the primary producers of sterols, recent phylogenetic analyses suggest that the genes for sterol biosynthesis may have a bacterial origin and were transferred horizontally to eukaryotes. oup.com

Sterol synthesis is an oxygen-dependent process, and its emergence is linked to the rise of oxygen in Earth's atmosphere. nsf.gov The ancestral eukaryote was likely capable of producing simple sterols. The subsequent diversification into distinct sterol profiles in different eukaryotic kingdoms—cholesterol in animals, ergosterol in fungi, and phytosterols (B1254722) in plants—reflects evolutionary adaptation to different ecological niches and physiological requirements. oup.comnih.gov

The divergence between the cholesterol and ergosterol pathways is a result of lineage-specific evolution. Fungi acquired additional enzymes, such as the sterol C-24 methyltransferase (SMT), which allowed for the alkylation of the sterol side chain. frontiersin.orgnih.gov This innovation, along with others like the C-22 desaturase, enabled the production of ergosterol. This specificity is thought to be an adaptation to the environmental challenges faced by fungi, such as fluctuating moisture and humidity. wikipedia.org In contrast, the animal lineage did not acquire these enzymatic functions, retaining a pathway that terminates in the production of the less complex cholesterol molecule. frontiersin.org This evolutionary split in biosynthetic capabilities has resulted in the distinct sterol compositions that define these kingdoms. oup.com

Biochemical Consequences of Divergent Sterol Profiles in Different Organisms

The structural differences between the major sterols of fungi and mammals have profound biochemical consequences, primarily related to their role in cellular membranes. Sterols are essential for modulating membrane fluidity, permeability, and the activity of membrane-bound proteins. oup.commetwarebio.comfrontiersin.org

Ergosterol, with its two additional double bonds (at C-7 and C-22) and a C-24 methyl group, creates a more rigid and planar structure compared to cholesterol. oup.com This results in fungal membranes that are generally less fluid and less permeable than mammalian membranes. oup.comresearchgate.net This increased rigidity is believed to provide greater structural integrity, which is advantageous for fungal cells that must withstand significant environmental stress.

Conversely, the cholesterol in mammalian membranes allows for more flexibility, which is crucial for the dynamic processes of animal cells. oup.com The different sterol profiles also influence the formation of lipid rafts—specialized membrane microdomains enriched in sterols and sphingolipids that are involved in signal transduction and protein trafficking. The specific structure of ergosterol versus cholesterol dictates the composition and function of these rafts in their respective organisms.

These fundamental differences in membrane biochemistry are exploited by antifungal therapies. Polyene antibiotics, such as Amphotericin B, preferentially bind to ergosterol, forming pores in the fungal membrane that lead to ion leakage and cell death. wikipedia.org Azole and morpholine (B109124) antifungals inhibit key enzymes in the ergosterol pathway, such as Erg11p and Erg24p, leading to ergosterol depletion and the accumulation of toxic or non-functional intermediates like this compound, thereby disrupting membrane integrity and function. frontiersin.orgwikipedia.org The absence of ergosterol and these specific enzymes in mammals provides a therapeutic window, allowing for selective targeting of fungal pathogens. nih.gov

Future Research Directions and Open Questions

Elucidation of Novel Enzymatic Steps or Regulatory Networks Involving Ignosterol

The current understanding of this compound metabolism is largely confined to its position as a substrate for the ERG24 enzyme. When ERG24 is inhibited, downstream enzymes in the ergosterol (B1671047) pathway are generally inactive on this compound due to the persistent C14=15 double bond. oup.com This raises significant questions about whether alternative, yet-to-be-discovered enzymatic pathways exist to process or modify this compound, particularly under conditions of prolonged accumulation.

Future research should focus on identifying any novel enzymes that might act upon this compound. This could involve screening for proteins that can metabolize this compound in cell extracts from fungi where ERG24 is deleted. Furthermore, the transcriptional regulation of the ergosterol pathway by factors such as Upc2, Ecm22, and Hap1 in response to sterol depletion or environmental cues like iron deficiency is well-documented. researchgate.netnih.gov However, it is not known if specific regulatory networks are activated directly by the accumulation of this compound itself, rather than just the absence of ergosterol. Investigating the transcriptomic and proteomic responses of cells specifically accumulating this compound could reveal novel sensor proteins or transcription factors that recognize this particular sterol, initiating unique cellular responses.

Investigation of this compound's Precise Interactions within Membrane Microdomains

Eukaryotic cell membranes contain specialized microdomains, often called lipid rafts, which are enriched in sterols and sphingolipids and serve as platforms for signal transduction and protein sorting. nih.govmdpi.com In fungi, ergosterol is a critical component of these domains, influencing membrane fluidity, integrity, and the function of membrane-bound proteins. researchgate.netnih.gov Since this compound is a structural analogue of ergosterol, its impact on these microdomains is a critical, unexplored area.

A key open question is how this compound incorporates into cellular membranes and whether it can functionally replace ergosterol within lipid rafts. Research should be directed at determining if this compound's presence alters the formation, stability, or protein composition of these microdomains. Techniques such as fluorescence microscopy and the analysis of detergent-resistant membrane fractions from this compound-accumulating cells could provide significant insights. Understanding these interactions is crucial, as any disruption to membrane microdomains could explain the observed phenotypes of reduced virulence and altered drug susceptibility in fungal mutants that accumulate this compound. oup.comnih.gov

Advanced Structural Characterization and Conformation of this compound in Biological Contexts

While the basic chemical structure of this compound is known, its three-dimensional conformation within a biological membrane is not. chemspider.comnih.gov The spatial arrangement of a sterol molecule is critical for its interactions with membrane lipids and proteins. numberanalytics.comijpsr.com Advanced structural techniques are required to move beyond a two-dimensional representation to a dynamic, three-dimensional understanding.

Future studies should employ methods like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to determine the orientation and dynamics of this compound within artificial and native membrane bilayers. routledge.comnih.gov Computational molecular dynamics simulations can complement these experiments, providing insights into the preferred rotamers (conformational isomers) of this compound's side chain and its effect on the ordering and packing of neighboring phospholipid molecules. wikipedia.org Comparing the conformational behavior of this compound to that of ergosterol within a membrane model will be essential to explain, at a molecular level, how it perturbs membrane function. mdpi.com

Development of High-Throughput Screening for Modulators of this compound Accumulation

The accumulation of this compound is linked to the mechanism of action of certain antifungal compounds, such as morpholines, and is a consequence of mutations leading to drug resistance. oup.comnottingham.ac.ukresearchgate.net Identifying small molecules that can modulate the levels of this compound could lead to new therapeutic strategies or powerful research tools. High-throughput screening (HTS) provides a methodology for rapidly testing vast libraries of chemical compounds for a desired biological activity. wikipedia.org

A future direction is the development of a robust HTS assay to discover modulators of this compound accumulation. evotec.comfrontiersin.org This could involve engineering a fungal strain (e.g., Saccharomyces cerevisiae) with a fluorescent reporter gene under the control of a promoter that specifically responds to this compound. Such a strain would allow for the automated screening of thousands of compounds to identify "hits" that either prevent this compound accumulation or enhance its clearance. researchgate.netnih.gov Subsequent characterization of these molecules could reveal novel targets in sterol metabolism or transport, providing new avenues for antifungal drug development.

Systems Biology Approaches to Model this compound Metabolism and its Impact

The biosynthesis of sterols is a complex metabolic network with intricate feedback regulation. frontiersin.orgfrontiersin.org Systems biology, which utilizes computational modeling to understand and predict the behavior of complex biological systems, offers a powerful approach to unravel the broader impacts of this compound accumulation. nih.govfastercapital.com

Future work should focus on constructing and validating a comprehensive computational model of the ergosterol biosynthetic pathway and its associated regulatory circuits. biolscigroup.us By integrating experimental datasets from genomics, transcriptomics, and metabolomics of this compound-accumulating mutants, these models can perform metabolic flux analysis to quantify the flow of intermediates through the network. fastercapital.com This approach can help predict metabolic bottlenecks, identify key points of control, and simulate the systemic effects of this compound on other cellular processes, moving beyond the membrane to understand its full impact on cellular homeostasis.

Exploration of this compound's Potential Roles Beyond Current Understanding in Fungi and Plants

Currently, this compound is viewed almost exclusively as an aberrant metabolic intermediate. However, it is possible that it possesses biological roles that have not yet been considered. In plants, different sterols serve as precursors to brassinosteroid hormones, which regulate growth and development. scispace.comnih.gov The severe developmental defects in plant mutants that accumulate this compound are currently attributed to a deficiency in essential sterols or brassinosteroids, but a direct signaling or toxic role for this compound itself cannot be ruled out. scispace.comnih.gov

Future research should investigate whether this compound has any signaling functions. For instance, do cells possess specific receptors that can bind this compound to trigger distinct signaling cascades? In the context of plant-fungal interactions, where secreted molecules play a crucial role in communication, it is worth exploring if this compound could act as a signaling molecule in the rhizosphere. nih.govfrontiersin.orgnih.gov Mycorrhizal fungi, for example, engage in a complex chemical dialogue with plant roots, and sterols could potentially be part of this molecular conversation. conservation.org Investigating the secretome of fungi that accumulate this compound and studying its effect on neighboring plants or microbes could uncover entirely new functions for this compound beyond its established intracellular role.

Mentioned Compounds

Q & A

Q. What experimental methods are used to quantify Ignosterol in yeast mutants?